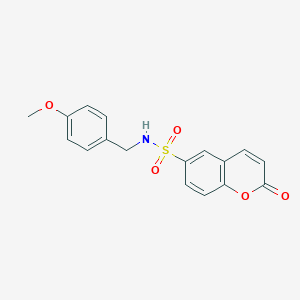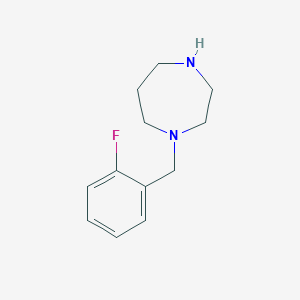
N-(4-isopropylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to “N-(4-isopropylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” typically involves multi-step chemical reactions starting from basic precursors to yield compounds with potential antibacterial and anticancer activities. For instance, derivatives have been synthesized starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols, showcasing the versatility in generating compounds with significant biological activity (Ramalingam et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using techniques such as IR, NMR, and mass spectrometry, confirming the presence of specific functional groups and the overall architecture of the molecule. For example, the structural elucidation of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl) acetamide derivatives was confirmed, highlighting the importance of these techniques in understanding the molecular basis of their biological activities (Duran & Demirayak, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups, leading to a variety of biological activities. For instance, the synthesis and anticancer activity of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl) acetamide derivatives underline the compounds' potential in medical research, with specific derivatives exhibiting reasonable anticancer activity against various cancer cell lines (Duran & Demirayak, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's application and effectiveness. The crystalline structures of related compounds have been analyzed, showing specific intermolecular interactions and crystal packing, which can influence the compound's stability and reactivity (Boechat et al., 2011).
Chemical Properties Analysis
Chemical properties, including acidity constants (pKa values) and reactivity towards other chemical entities, determine the compound's behavior in biological systems. For example, the pKa determination of derivatives provides insight into their protonation states under physiological conditions, which is essential for understanding their mechanism of action at the molecular level (Duran & Canbaz, 2013).
Scientific Research Applications
Anticancer Activity
N-(4-isopropylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide and its derivatives have been extensively studied for their potential as anticancer agents. For instance, Evren et al. (2019) synthesized similar compounds and evaluated their anticancer activity against human lung adenocarcinoma cells, revealing significant selective cytotoxicity and apoptosis induction (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Duran and Demirayak (2012) investigated the anticancer activities of compounds with a similar structure, showing notable activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Antibacterial Activity
Compounds with the this compound structure have shown significant antibacterial properties. Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives which were examined for their antibacterial activity and found to have substantial effectiveness (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antifungal and Antimicrobial Properties
These compounds are also known for their antifungal and antimicrobial properties. Altındağ et al. (2017) designed and synthesized derivatives targeting drug-resistant fungal infections, demonstrating significant activity against Candida species (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017). Furthermore, Khairwar, Mishra, and Singh (2021) reported the preparation of imidazole derivatives and their subsequent antimicrobial studies, showing promising results (Khairwar, Mishra, & Singh, 2021).
Potential as Anticonvulsant Agents
Research by Aktürk et al. (2002) and Soyer et al. (2004) highlighted the potential of these compounds as anticonvulsant agents. They synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives and evaluated their efficacy against seizures, demonstrating notable anticonvulsant activity (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002); (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, again depending on the specific derivative and target .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of effects, depending on the specific derivative and target .
Action Environment
The reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , which could potentially impact the compound’s action in different environments.
properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15(2)16-9-11-18(12-10-16)23-20(25)14-26-21-22-13-19(24(21)3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCSOCFYKWQBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)

![Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2481042.png)
![2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2481043.png)
![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)
![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)
![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2481047.png)

![4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2481051.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid](/img/structure/B2481055.png)
![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)